molecular formula C13H13FO3 B3179773 Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 405196-40-9

Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B3179773
CAS No.: 405196-40-9
M. Wt: 236.24 g/mol
InChI Key: BXFOVUZVFGSDDJ-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound with the molecular formula C13H13FO3 . It has an average mass of 236.239 Da and a monoisotopic mass of 236.084869 Da .


Molecular Structure Analysis

The molecular structure of this compound is composed of 13 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The exact spatial arrangement of these atoms and their bonds would require more specific information or computational chemistry analysis .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 236.2389232 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .

Biochemical Analysis

Biochemical Properties

Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The interaction between this compound and these enzymes is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from carrying out its normal function .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In particular, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound is known to bind to the active sites of enzymes, thereby inhibiting their activity. The binding interactions are primarily mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and improving metabolic function. At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as disruptions in normal cellular function. These adverse effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. This compound interacts with enzymes such as oxidoreductases and kinases, which play key roles in these pathways. By inhibiting these enzymes, this compound can alter metabolic flux and affect the levels of various metabolites, leading to changes in cellular energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. For example, this compound has been found to accumulate in the mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound is primarily localized to the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial metabolism. Additionally, this compound may undergo post-translational modifications that direct it to other cellular compartments, such as the nucleus or endoplasmic reticulum, where it can influence gene expression and protein synthesis .

Properties

IUPAC Name

ethyl 8-fluoro-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c1-2-17-13(16)9-6-7-11(15)8-4-3-5-10(14)12(8)9/h3-5,9H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFOVUZVFGSDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C2=C1C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Reactant of Route 2
Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Reactant of Route 3
Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Reactant of Route 5
Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Reactant of Route 6
Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

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